4-chloro-N-(1-methylbutyl)-2-nitrobenzamide
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Overview
Description
4-chloro-N-(1-methylbutyl)-2-nitrobenzamide is an organic compound with the molecular formula C12H16ClNO3 It is a derivative of benzamide, featuring a chloro group at the 4-position, a nitro group at the 2-position, and a 1-methylbutyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-methylbutyl)-2-nitrobenzamide typically involves a multi-step process:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Alkylation: The nitrated product is then subjected to alkylation with 1-methylbutylamine under basic conditions to attach the 1-methylbutyl group to the nitrogen atom.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and alkylation processes, ensuring higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1-methylbutyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 4-chloro-N-(1-methylbutyl)-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(1-methylbutyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-methylbutyl)-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(1-methylbutyl)benzamide
- 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide
- 4-chloro-N-(1-methylbutyl)-4-nitrobenzamide
Uniqueness
4-chloro-N-(1-methylbutyl)-2-nitrobenzamide is unique due to the specific positioning of the nitro group at the 2-position, which can influence its reactivity and biological activity compared to other isomers.
Properties
IUPAC Name |
4-chloro-2-nitro-N-pentan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-3-4-8(2)14-12(16)10-6-5-9(13)7-11(10)15(17)18/h5-8H,3-4H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWUYHOVFDPGCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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